

Introduction: The Strategic Importance of a Multifunctional Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-1-chloro-2-(chloromethyl)benzene
Cat. No.:	B1517809

[Get Quote](#)

4-Bromo-1-chloro-2-(chloromethyl)benzene is a halogenated aromatic hydrocarbon that serves as a highly versatile intermediate in modern organic synthesis. Its strategic value lies in the differential reactivity of its halogenated substituents. The benzene ring is adorned with a stable aryl chloride, a moderately reactive aryl bromide, and a highly reactive benzylic chloride (the chloromethyl group). This arrangement allows for sequential, site-selective chemical modifications, making it an invaluable precursor for constructing complex molecular architectures.

Professionals in drug discovery and development frequently encounter such intermediates. The halogens can significantly influence a molecule's pharmacokinetic properties, while the benzylic chloride provides a key handle for introducing diverse functional groups via nucleophilic substitution.^[1] For instance, this compound and its derivatives are utilized in the synthesis of novel therapeutic agents, including CCR5 antagonists aimed at treating diseases like HIV.^[1] Understanding its core physical properties is therefore not merely an academic exercise; it is a prerequisite for its safe handling, effective use in reactions, and successful purification of its products. This guide provides a comprehensive overview of these properties, grounded in established chemical principles and experimental considerations.

Core Physicochemical Properties

The physical characteristics of **4-Bromo-1-chloro-2-(chloromethyl)benzene** are dictated by its molecular structure: a compact, halogen-heavy aromatic system. These properties are

crucial for planning synthesis, including choosing appropriate solvents, determining reaction temperatures, and designing purification strategies.

Quantitative Data Summary

A consolidated summary of the key physical and chemical identifiers for **4-Bromo-1-chloro-2-(chloromethyl)benzene** is presented below. This data provides a quick reference for laboratory use.

Property	Value	Source(s)
IUPAC Name	4-bromo-1-chloro-2-(chloromethyl)benzene	[2]
CAS Number	928758-19-4	[2][3][4]
Molecular Formula	C ₇ H ₅ BrCl ₂	[1][2][5]
Molecular Weight	239.92 g/mol	[1][2][4][5]
Appearance	White to yellow solid	[1]
Boiling Point	~274.5 °C (at 760 mmHg)	[1]
Density	~1.7 g/cm ³	[1]
Storage Conditions	Inert atmosphere, 2-8°C	[3][4]

Structural Influence on Physical Properties

- High Molecular Weight and Halogenation: With one bromine and two chlorine atoms, the molecule has a high molecular weight for its size (239.92 g/mol).[1][2][4][5] This, combined with the polarizability of the halogens, leads to strong intermolecular van der Waals forces. These forces are responsible for its solid state at room temperature and its relatively high boiling point of approximately 274.5 °C.[1]
- Symmetry and Melting Point: While a specific melting point is not widely reported in the readily available literature, its solid state implies a melting point above standard room temperature. The substitution pattern (1,2,4-) results in a less symmetrical molecule compared to, for instance, a para-disubstituted benzene. Asymmetrical molecules often pack

less efficiently into a crystal lattice, which can result in lower melting points compared to their more symmetrical isomers.[6]

- Solubility: As a halogenated hydrocarbon, **4-Bromo-1-chloro-2-(chloromethyl)benzene** is nonpolar. Consequently, it is expected to be insoluble in water but soluble in common nonpolar and moderately polar organic solvents such as dichloromethane, tetrahydrofuran (THF), toluene, and ethers. This solubility profile is critical for its use in reactions and for purification via techniques like recrystallization or column chromatography.[7]
- Density: The presence of a heavy bromine atom and two chlorine atoms gives the compound a high density of approximately 1.7 g/cm³.[1] This means it will sink in water and many less dense organic solvents.

Reactivity and Handling Considerations

The primary driver of this molecule's utility is the reactivity of the benzylic chloride (-CH₂Cl) group. This group is highly susceptible to nucleophilic substitution (S_N2) reactions because the benzene ring can stabilize the transition state.[1] This allows for the facile introduction of oxygen, nitrogen, sulfur, or carbon nucleophiles.

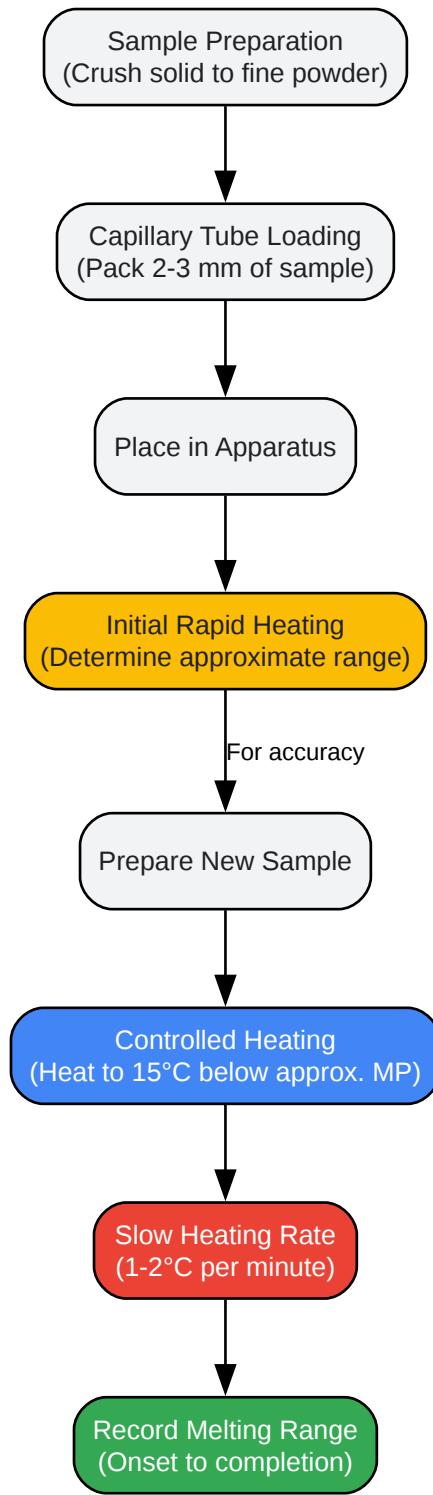
Causality in Experimental Choices: When using this reagent, the choice of solvent and base is critical. A polar aprotic solvent like DMF or THF is often chosen to dissolve the reagent and the nucleophile without interfering with the reaction. A non-nucleophilic base may be required to deprotonate the incoming nucleophile. The aryl halides (C-Br and C-Cl) are significantly less reactive towards nucleophilic substitution but can participate in metal-catalyzed cross-coupling reactions, offering a pathway for further derivatization.

Given its reactivity, especially of the benzylic chloride, the compound should be stored under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation from atmospheric moisture or other contaminants.[3][4]

Safety: This compound is classified as a hazardous substance. It is known to cause severe skin burns, eye damage, and may cause respiratory irritation.[2][5] Therefore, all handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental experiment to assess the purity of a solid compound. A sharp melting range (typically $<1^{\circ}\text{C}$) indicates high purity, while a broad and depressed range suggests the presence of impurities.


Step-by-Step Methodology

- Sample Preparation: A small amount of the crystalline **4-Bromo-1-chloro-2-(chloromethyl)benzene** is finely crushed into a powder on a watch glass.
- Capillary Loading: The open end of a glass capillary tube is tapped into the powder, forcing a small amount (2-3 mm in height) of the sample into the closed end. The tube is then inverted and tapped gently to pack the sample tightly at the bottom.
- Apparatus Setup: The loaded capillary tube is placed into the heating block of a calibrated melting point apparatus.
- Rapid Heating (Initial Run): The temperature is increased rapidly to determine an approximate melting range. The temperature at which the solid first begins to liquefy and the temperature at which it becomes completely liquid are noted.
- Slow Heating (Accurate Measurement): A fresh sample is prepared. The apparatus is heated rapidly to about $10-15^{\circ}\text{C}$ below the approximate melting point observed in the initial run.
- Data Recording: The heating rate is then slowed to $1-2^{\circ}\text{C}$ per minute. The temperature is carefully recorded at the first sign of melting (onset) and when the last crystal dissolves (completion). This range is the compound's melting point.

Workflow Visualization

The following diagram illustrates the logical workflow for an accurate melting point determination.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Logical steps for accurate melting point measurement.

Conclusion

4-Bromo-1-chloro-2-(chloromethyl)benzene is a compound of significant interest to synthetic and medicinal chemists. Its physical properties—solid state, high boiling point, characteristic solubility, and density—are direct consequences of its halogenated, aromatic structure. A thorough understanding of these properties, coupled with an appreciation for its specific reactivity and safety requirements, is essential for leveraging this versatile building block to its full potential in the research and development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Bromo-1-chloro-2-(chloromethoxy)benzene [smolecule.com]
- 2. 4-Bromo-1-chloro-2-(chloromethyl)benzene | C7H5BrCl2 | CID 43379070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 928758-19-4|4-Bromo-1-chloro-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 22337865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. 4-Bromo-1-Chloro-2-Methylbenzene Supplier & Manufacturer in China | Properties, Uses, Safety Data [chlorobenzene.ltd]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Multifunctional Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1517809#4-bromo-1-chloro-2-chloromethyl-benzene-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com